molecular formula C9H13FINO B8133387 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine

Cat. No.: B8133387
M. Wt: 297.11 g/mol
InChI Key: NETUOBYGVQEBIV-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine is an organic compound with the molecular formula C9H11FINO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine typically involves multi-step organic reactionsThe fluorination step can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine is unique due to the specific combination and positions of its substituents, which can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-fluoro-4-iodo-5-methoxy-2-propan-2-yl-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FINO/c1-6(2)8-4-7(11)9(13-3)5-12(8)10/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETUOBYGVQEBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=C(C(=CN1F)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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